molecular formula C15H19N3O3S B2964210 4-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235015-22-1

4-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2964210
CAS No.: 1235015-22-1
M. Wt: 321.4
InChI Key: QEUGAQNRAJWILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a cyano group at the 4-position and a piperidinylmethyl moiety modified with a methylsulfonyl group. This compound is structurally characterized by its piperidine ring, which adopts specific conformations (e.g., half-chair or chair) depending on substituents and crystallization conditions .

Properties

IUPAC Name

4-cyano-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-22(20,21)18-8-6-13(7-9-18)11-17-15(19)14-4-2-12(10-16)3-5-14/h2-5,13H,6-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUGAQNRAJWILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly as inhibitors of metalloproteinases and other enzymes. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and related research findings.

Chemical Structure

The structure of 4-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can be represented as follows:

  • Chemical Formula : C15_{15}H18_{18}N2_{2}O2_{2}S
  • Molecular Weight : 298.38 g/mol

This compound features a benzamide core substituted with a cyano group and a piperidine moiety containing a methylsulfonyl group, which is critical for its biological activity.

1. Metalloproteinase Inhibition

Research indicates that compounds similar to 4-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide are effective metalloproteinase inhibitors. Metalloproteinases play significant roles in various physiological and pathological processes, including tissue remodeling and cancer metastasis. The inhibition of these enzymes can lead to therapeutic benefits in conditions such as arthritis and cancer .

2. Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties. In vitro assays demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. Such findings suggest that this compound could serve as a lead for developing new antibacterial agents .

3. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies indicate that the presence of the methylsulfonyl group enhances the inhibitory potency against AChE .

4. Cytotoxicity and Antitumor Activity

In cancer research, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain analogs showed IC50 values lower than those of established chemotherapeutics, indicating their potential as antitumor agents . The mechanism often involves inducing apoptosis through interactions with cellular pathways related to Bcl-2 proteins .

Case Study 1: Metalloproteinase Inhibition

In a study focusing on metalloproteinase inhibitors, compounds structurally related to 4-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide were tested for their efficacy against MMP12. Results indicated significant inhibition at low micromolar concentrations, suggesting potential therapeutic applications in treating fibrotic diseases .

Case Study 2: Antimicrobial Screening

A series of synthesized piperidine derivatives were evaluated for antimicrobial activity. Among these, compounds similar to the target compound exhibited notable effectiveness against gram-positive and gram-negative bacteria, with some achieving MIC values comparable to existing antibiotics .

Research Findings Summary Table

Biological ActivityMechanismEfficacyReference
Metalloproteinase InhibitionEnzyme inhibitionLow micromolar concentrations
Antimicrobial ActivityBacterial growth inhibitionModerate to strong against S. typhi, B. subtilis
AChE InhibitionNeuroprotective actionSignificant inhibition observed
CytotoxicityInduction of apoptosis in cancer cellsIC50 values lower than doxorubicin

Comparison with Similar Compounds

Structural and Conformational Analysis

Core Structure :
The compound shares a benzamide-piperidine scaffold with derivatives such as:

  • 4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide (): Features a methyl substituent on both the benzamide and piperidine ring.
  • 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate (): Chloro substituents enhance hydrophobicity and influence crystal packing.

Piperidine Conformation :

  • Half-Chair Conformation : Observed in 4-methyl derivatives (q₃ = 0.5563 Å, θ₂ = 2.89°) due to steric effects of the 4-methylbenzoyl group .
  • Chair Conformation : Reported in 4-chloro analogs, stabilized by O–H⋯O and C–H⋯O hydrogen bonds .
  • Target Compound : Likely adopts a half-chair conformation similar to , as methylsulfonyl groups impose less steric hindrance than benzoyl substituents.

Substituent Effects :

Compound Benzamide Substituent Piperidine Substituent Key Interactions
Target Compound Cyano (polar) Methylsulfonyl (EWG) Potential dipole interactions
4-Methyl analog () Methyl (hydrophobic) 4-Methylbenzoyl N–H⋯O, C–H⋯O hydrogen bonds
4-Chloro analog () Chloro (halogen) 4-Chlorobenzoyl O–H⋯O, C–H⋯O hydrogen bonds
Physicochemical Properties
  • Solubility: The cyano and methylsulfonyl groups enhance solubility in polar solvents compared to methyl or chloro analogs.
  • Hydrogen Bonding : While ’s compound forms N–H⋯O/C–H⋯O chains, the target compound may engage in C≡N⋯H–O interactions, affecting crystal packing and stability.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide?

  • Methodological Answer :
    Synthesis typically involves coupling a benzamide derivative with a substituted piperidine precursor. Key steps include:
    • Acylation : Reacting 4-cyanobenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by coupling with (1-(methylsulfonyl)piperidin-4-yl)methanamine in anhydrous dichloromethane (DCM) at 0–5°C .
    • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction rates. Elevated temperatures (50–70°C) improve yields but require inert atmospheres to prevent decomposition .
    • Purification : Column chromatography (silica gel, CHCl₃:MeOH 9:1) or recrystallization from ethanol/water mixtures yields >85% purity .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer :
    • Hazard Mitigation : The compound is classified as acutely toxic (oral LD₅₀ < 300 mg/kg) and a respiratory irritant. Use fume hoods, nitrile gloves, and PPE compliant with OSHA standards .
    • Storage : Store at −20°C in airtight containers under nitrogen to prevent hydrolysis of the methylsulfonyl group. Monitor for discoloration, which indicates degradation .

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer :
    • ¹H/¹³C NMR : Confirm regiochemistry of the piperidine ring (δ 2.8–3.2 ppm for methylsulfonyl protons) and benzamide carbonyl (δ 167.3 ppm) .
    • Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ at m/z 336.3 (calculated for C₁₅H₁₇N₃O₃S) with fragmentation patterns matching the methylsulfonyl-piperidine moiety .
    • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) confirms ≥95% purity .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when synthesizing this compound?

  • Methodological Answer :
    Discrepancies in yields (reported 48–85%) arise from:
    • Reagent Purity : Use freshly distilled DMF to avoid amine side reactions .
    • Catalyst Selection : Substituents on the piperidine ring (e.g., methylsulfonyl vs. acetyl) alter steric hindrance. For sterically hindered analogs, employ coupling agents like HATU instead of EDC .
    • Kinetic Monitoring : Use in-situ FTIR to track carbonyl intermediate formation and optimize reaction termination times .

Q. What strategies are effective in improving the compound’s solubility for biological assays?

  • Methodological Answer :
    • Co-solvent Systems : Use DMSO/PBS (10:90 v/v) to achieve >1 mg/mL solubility. Sonication (30 min, 40 kHz) reduces aggregation .
    • Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) at the piperidine N-position while retaining methylsulfonyl bioactivity .
    • pH Adjustment : Solubility increases at pH < 4 (protonation of benzamide nitrogen) but may compromise stability .

Q. How does the methylsulfonyl group influence the compound’s interaction with target enzymes?

  • Methodological Answer :
    • Enzyme Binding : The methylsulfonyl group acts as a hydrogen-bond acceptor, enhancing affinity for kinases (e.g., Akt1/2) with Kd values < 100 nM .
    • Metabolic Stability : Sulfonyl groups reduce hepatic clearance by inhibiting cytochrome P450 3A4 (CYP3A4), as shown in microsomal assays (t₁/₂ > 120 min) .
    • Comparative Studies : Replace methylsulfonyl with acetyl or trifluoromethyl groups to assess steric vs. electronic effects on IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.